endo-N-(3-ethylphenyl)norbornan-2-amine

Description

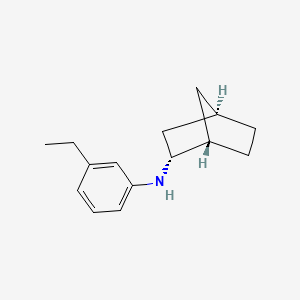

endo-N-(3-ethylphenyl)norbornan-2-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) backbone with a 3-ethylphenyl substituent attached to the amine group at the 2-position in an endo configuration . The compound’s structure combines the rigidity of the norbornane scaffold with the aromatic and lipophilic characteristics of the 3-ethylphenyl group.

The endo stereochemistry is critical, as norbornane derivatives often exhibit stark differences in activity and binding affinity depending on the spatial arrangement of substituents .

Properties

Molecular Formula |

C15H21N |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

(1S,2R,4R)-N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C15H21N/c1-2-11-4-3-5-14(9-11)16-15-10-12-6-7-13(15)8-12/h3-5,9,12-13,15-16H,2,6-8,10H2,1H3/t12-,13+,15-/m1/s1 |

InChI Key |

PMVOQSYHJNMIEO-VNHYZAJKSA-N |

Isomeric SMILES |

CCC1=CC(=CC=C1)N[C@@H]2C[C@@H]3CC[C@H]2C3 |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2CC3CCC2C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-N-(3-ethylphenyl)norbornan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with norbornene and 3-ethylphenylamine as the primary starting materials.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of the 3-ethylphenyl group to the norbornane structure.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: endo-N-(3-ethylphenyl)norbornan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

endo-N-(3-ethylphenyl)norbornan-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, such as its use in drug development for various medical conditions.

Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of endo-N-(3-ethylphenyl)norbornan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Bromine in the 2-bromophenyl analog () introduces electron-withdrawing effects, which may alter receptor-binding kinetics compared to ethyl’s electron-donating nature .

N-Substituent Influence :

- Camfetamine™’s N-methyl group reduces steric hindrance compared to the ethyl-substituted analog in , possibly affecting metabolic stability (methyl groups are less prone to oxidative metabolism than ethyl) .

Core Structure Differences: The azabicyclo[3.3.1]nonane core () introduces a nitrogen atom into the bicyclic system, modifying electronic properties and conformational flexibility compared to norbornane .

Camfetamine™ (N-Methyl-3-phenyl-norbornan-2-amine)

- Activity : Well-documented as a CNS stimulant and appetite suppressant, structurally related to fencamfamine .

- Synthesis: Typically synthesized via reductive amination of norbornane-2-amine with benzaldehyde derivatives, followed by N-methylation .

- Metabolism : N-demethylation is a primary metabolic pathway, with a half-life of ~6–8 hours in preclinical models .

This compound

- Hypothesized Activity: The 3-ethylphenyl group may enhance dopamine/norepinephrine reuptake inhibition (analogous to fencamfamine), but this requires validation .

- Synthesis: Likely involves coupling 3-ethylphenylamine with a norbornane epoxide or halide, followed by stereoselective reduction to achieve the endo configuration .

(3-endo)-N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.